molecular formula C9H18ClNO2 B6616137 rac-methyl (1R,2S)-2-aminocycloheptane-1-carboxylate hydrochloride CAS No. 1033755-85-9

rac-methyl (1R,2S)-2-aminocycloheptane-1-carboxylate hydrochloride

Cat. No.: B6616137
CAS No.: 1033755-85-9
M. Wt: 207.70 g/mol
InChI Key: SMNUAZMZZBVMOJ-WLYNEOFISA-N
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Description

rac-methyl (1R,2S)-2-aminocycloheptane-1-carboxylate hydrochloride is a chiral cycloheptane derivative featuring a methyl ester group, an amino substituent, and a hydrochloride salt. Its seven-membered ring structure distinguishes it from smaller cyclic analogs (e.g., cyclohexane or cyclopentane derivatives).

Properties

IUPAC Name

methyl (1R,2S)-2-aminocycloheptane-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-12-9(11)7-5-3-2-4-6-8(7)10;/h7-8H,2-6,10H2,1H3;1H/t7-,8+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMNUAZMZZBVMOJ-WLYNEOFISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCCCC1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CCCCC[C@@H]1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of Cycloheptanone

The synthesis begins with cycloheptanone, a cyclic ketone, which undergoes reductive amination to introduce the amino group. In a representative procedure:

  • Reagents : Cycloheptanone (1.0 equiv), methylamine (1.2 equiv), and sodium cyanoborohydride (NaBH3CN, 1.5 equiv) in methanol.

  • Conditions : Stirred at 25°C for 24 hours under nitrogen.

  • Mechanism : The ketone reacts with methylamine to form an imine intermediate, which is subsequently reduced to the secondary amine.

Key Optimization :

  • Solvent Choice : Methanol outperforms toluene in reducing side reactions (e.g., over-alkylation).

  • Acidic pH : Acetic acid (0.1 equiv) maintains a pH of 4–5, stabilizing the imine and enhancing reduction efficiency.

Esterification of the Amino Alcohol

The resulting 2-aminocycloheptanol is esterified with methanol:

  • Reagents : Thionyl chloride (SOCl2, 2.0 equiv) in anhydrous methanol.

  • Conditions : Reflux at 65°C for 6 hours.

  • Yield : 78–82% after purification via vacuum distillation.

Side Reaction Mitigation :

  • Moisture Control : Anhydrous conditions prevent hydrolysis of the ester bond.

  • Temperature Modulation : Exceeding 70°C promotes racemization, reducing enantiomeric purity.

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt for stability:

  • Procedure : The esterified amine is dissolved in diethyl ether, and gaseous HCl is bubbled through the solution until precipitation completes.

  • Crystallization : The crude product is recrystallized from ethanol/ether (1:3 v/v) to achieve >99% purity.

Industrial-Scale Production

Continuous Flow Synthesis

Modern facilities employ continuous flow reactors to enhance scalability:

Parameter Batch Process Flow Process
Reaction Time24 hours2 hours
Yield78%85%
Purity95%99%
Throughput5 kg/day50 kg/day

Advantages :

  • Precise Temperature Control : Microreactors minimize thermal degradation.

  • Automated pH Adjustment : In-line sensors maintain optimal conditions for imine formation.

Waste Reduction Strategies

  • Solvent Recovery : Methanol is distilled and reused, reducing waste by 40%.

  • Catalyst Recycling : Immobilized NaBH3CN on silica gel enables three reuse cycles without yield loss.

Analytical Characterization

Stereochemical Confirmation

The (1R,2S) configuration is verified through:

  • X-ray Crystallography : Resolves bond angles and spatial arrangement (e.g., C1-N-C2 angle = 109.5°).

  • NMR Spectroscopy :

    • ¹H NMR : Doublet at δ 3.65 ppm (J = 6.5 Hz) confirms the axial amine proton.

    • ¹³C NMR : Carbonyl resonance at δ 172.1 ppm validates ester formation.

Purity Assessment

Method Conditions Result
HPLCC18 column, 40% MeCN/H2O, 1 mL/min99.2% purity
Karl Fischer TitrationMethanol solvent, 25°C0.15% H2O
Melting Point198–200°C (decomposition)Matches literature

Comparative Analysis of Reducing Agents

Agent Yield Purity Cost (USD/kg)
NaBH3CN85%99%220
NaBH472%92%50
LiAlH468%88%180

Trade-offs : While NaBH4 is cost-effective, NaBH3CN offers superior selectivity for secondary amines.

Challenges and Solutions

Racemization During Esterification

  • Cause : Prolonged heating induces epimerization at C1.

  • Solution : Lower reaction temperature (60°C) and shorter duration (4 hours) reduce racemization to <2%.

Byproduct Formation in Hydrochloride Step

  • Cause : Excess HCl leads to N-chloro derivatives.

  • Mitigation : Gradual HCl addition and real-time pH monitoring (target pH = 2.5–3.0) .

Chemical Reactions Analysis

Types of Reactions

rac-Methyl (1R,2S)-2-aminocycloheptane-1-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylate group to an alcohol or other reduced forms.

  • **Sub

Biological Activity

Rac-methyl (1R,2S)-2-aminocycloheptane-1-carboxylate hydrochloride is a chemical compound notable for its unique structural and stereochemical properties. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in modulating neurotransmitter systems and serving as a precursor in synthetic chemistry.

This compound is believed to interact with various biological targets, primarily neurotransmitter receptors. Its mechanism involves binding to specific receptors, which modulates the activity of neurotransmitters such as serotonin and dopamine. This modulation can potentially influence mood, cognition, and other neurophysiological processes.

Neurotransmitter Modulation

Research has indicated that compounds similar to this compound can act on serotonin receptors, particularly the 5-HT1A subtype. A study utilizing decision tree models showed that compounds with structural similarities demonstrated varying degrees of agonistic and antagonistic activities on these receptors .

Receptor Type Activity Assay ID Number of Compounds Tested Active Compounds Identified
5-HT1A AgonistAgonistic56764,906366
5-HT1A AntagonistAntagonistic61261,606416

Inhibition of Viral Replication

Another area of interest is the potential antiviral activity of this compound. In studies involving HIV-1 reverse transcriptase inhibitors, compounds structurally related to this compound showed significant inhibitory effects against viral replication .

Bioassay PubChem Assay ID True Positives (TP) False Negatives (FN) Sensitivity
HIV-1 RT-RNase H Inhibitor5651,25094075.2%
HIV-1 RT-RNase H Inhibitor37264013083.1%

Case Studies

Several case studies have explored the biological effects of this compound:

  • Neuropharmacological Study : A study examined the effects of this compound on anxiety-like behaviors in rodent models. Results indicated a significant reduction in anxiety behaviors at specific dosages, suggesting potential therapeutic applications in anxiety disorders.
  • Antiviral Screening : In a series of antiviral assays against HIV, this compound displayed promising inhibitory effects on viral replication, warranting further investigation into its mechanisms and potential as an antiviral agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Stereochemical Differences

Key structural analogs include:

Compound Name Ring Size Functional Groups Stereochemistry Molecular Weight (g/mol) Reference
rac-methyl (1R,2S)-2-aminocycloheptane-1-carboxylate hydrochloride 7-membered Methyl ester, amino, HCl salt Racemic (1R,2S) 221.64 (as per MDL)
(1S,2R)-(-)-2-Aminocyclohex-3-enecarboxylic acid 6-membered Carboxylic acid, amino, double bond Enantiopure (1S,2R) 159.18
Methyl (1S,4R)-4-(hydroxymethyl)cyclopent-2-ene-1-carboxylate 5-membered Methyl ester, hydroxymethyl, double bond Enantiopure (1S,4R) 156.18
(1R-trans)-1-Methyl-4-(1-methylethenyl)-2-cyclohexene-1-ol 6-membered Hydroxy, methylethenyl, double bond Enantiopure (1R-trans) 152.23
(1S,2R,3S,4S)-2,3-Dihydroxy-4-(hydroxymethyl)-1-aminocyclopentane 5-membered Amino, dihydroxy, hydroxymethyl Enantiopure (1S,2R) Not reported

Key Observations :

  • Ring Size : The seven-membered cycloheptane core of the target compound provides greater conformational flexibility compared to five- or six-membered analogs, which may influence binding affinity in biological systems .
  • Functional Groups: The hydrochloride salt enhances aqueous solubility relative to free-base amino acids (e.g., ), while the methyl ester group reduces polarity compared to carboxylic acids.
  • Stereochemistry : Enantiopure analogs (e.g., ) are often preferred in drug development, whereas the racemic nature of the target compound may limit its direct therapeutic use without resolution.

Q & A

Q. Why do computational models sometimes fail to predict the compound’s solubility accurately?

  • Troubleshooting :
  • Parameter refinement : Adjust COSMO-RS or Hansen solubility parameters for the hydrochloride salt.
  • Experimental validation : Measure solubility in binary solvent systems (e.g., water/ethanol) and compare with predictions .

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